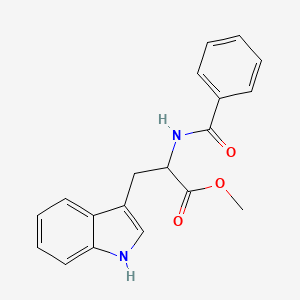
4-(Benzyloxy)-5-bromo-2-fluorobenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-5-bromo-2-fluorobenzenesulfonyl chloride is an organic compound with a complex structure, characterized by the presence of benzyloxy, bromo, fluorine, and sulfonyl chloride functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-bromo-2-fluorobenzenesulfonyl chloride typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the benzyloxy precursor. This can be achieved by reacting benzyl alcohol with a suitable halogenated benzene derivative under basic conditions.
Bromination: The benzyloxy compound is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Fluorination: The brominated intermediate is subjected to fluorination using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Sulfonylation: Finally, the fluorinated compound is treated with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonate Thioesters: Formed from the reaction with thiols.
Benzaldehyde or Benzoic Acid Derivatives: Formed from the oxidation of the benzyloxy group.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 4-(Benzyloxy)-5-bromo-2-fluorobenzenesulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology
The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators. Its ability to form sulfonamide bonds is particularly useful in the design of drugs targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-5-bromo-2-fluorobenzenesulfonyl chloride and its derivatives depends on the specific application. In general, the sulfonyl chloride group can react with nucleophiles to form covalent bonds, which can modify the activity of biological targets such as enzymes or receptors. The benzyloxy, bromo, and fluorine substituents can influence the compound’s reactivity, binding affinity, and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)benzyl chloride: Similar in structure but lacks the bromo, fluorine, and sulfonyl chloride groups.
4-Benzyloxybenzoyl chloride: Contains a benzoyl chloride group instead of the sulfonyl chloride group.
4-(Chloromethyl)phenyl acetate: Contains a chloromethyl group and an acetate ester instead of the benzyloxy and sulfonyl chloride groups.
Uniqueness
4-(Benzyloxy)-5-bromo-2-fluorobenzenesulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the bromo and fluorine atoms can enhance the compound’s stability and biological activity, while the sulfonyl chloride group provides a versatile site for further chemical modifications.
Propriétés
Formule moléculaire |
C13H9BrClFO3S |
|---|---|
Poids moléculaire |
379.63 g/mol |
Nom IUPAC |
5-bromo-2-fluoro-4-phenylmethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C13H9BrClFO3S/c14-10-6-13(20(15,17)18)11(16)7-12(10)19-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clé InChI |
XYGFWSFFECXSDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=C(C=C2Br)S(=O)(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



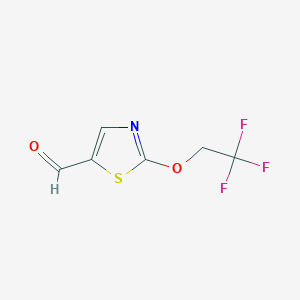
![1-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12825003.png)
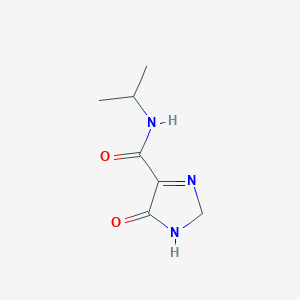
![(S)-4-(8-amino-3-(1-but-2-ynoylpyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide](/img/structure/B12825017.png)
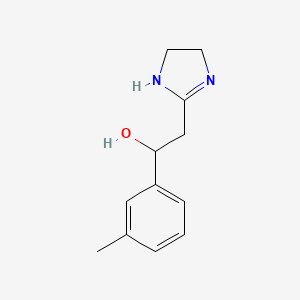

![N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12825034.png)
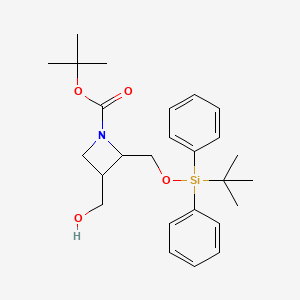
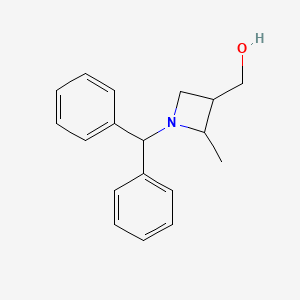
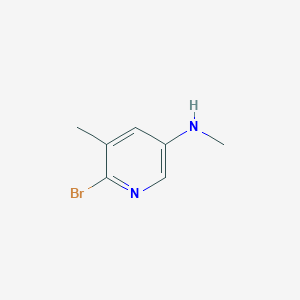
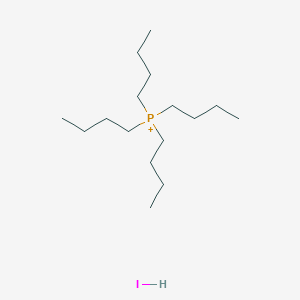
![2,3,5,6-Tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzonitrile](/img/structure/B12825093.png)
